2-(7-Nitro-3-indolyl)-2-oxoacetic Acid

Description

Molecular Composition and IUPAC Nomenclature

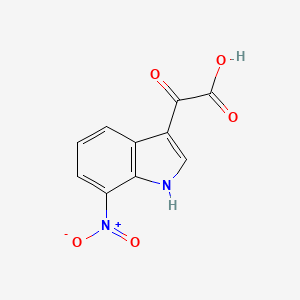

The molecular formula of 2-(7-nitro-3-indolyl)-2-oxoacetic acid is C₁₀H₆N₂O₅ , derived from its indole core (C₈H₇N) modified by a nitro group (-NO₂) at the 7-position and a 2-oxoacetic acid moiety (-COCOOH) at the 3-position. The IUPAC name follows substitutive nomenclature rules, prioritizing the nitro group’s position on the indole ring. The carboxylic acid functional group adopts the lowest possible locant (position 2) within the oxoacetic acid side chain, resulting in the systematic name 2-(7-nitro-1H-indol-3-yl)-2-oxoacetic acid .

The molecular weight is 248.17 g/mol , calculated from its empirical formula. The presence of both electron-withdrawing (nitro, carbonyl) and electron-donating (pyrrole nitrogen) groups creates a polarized electronic environment, influencing its reactivity and solid-state packing.

Structure

3D Structure

Properties

Molecular Formula |

C10H6N2O5 |

|---|---|

Molecular Weight |

234.16 g/mol |

IUPAC Name |

2-(7-nitro-1H-indol-3-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C10H6N2O5/c13-9(10(14)15)6-4-11-8-5(6)2-1-3-7(8)12(16)17/h1-4,11H,(H,14,15) |

InChI Key |

VVLPFSSIECALGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Acidic Hydrolysis

Heating the ester with concentrated HCl (6 M) at 80°C for 8–12 hours liberates the carboxylic acid. This method achieves 85–90% yield but risks nitro group reduction if temperatures exceed 90°C.

Basic Hydrolysis

Using aqueous NaOH (2 M) at 60°C for 4–6 hours provides milder conditions, preserving the nitro group. Yields reach 88–92%, with subsequent acidification (HCl) precipitating the product.

Comparative Efficiency:

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acidic | HCl, 80°C, 12h | 85–90 | 95 |

| Basic | NaOH, 60°C, 6h | 88–92 | 98 |

Industrial-Scale Production

Batch reactors are limited by heat dissipation and mixing inefficiencies. Continuous flow systems address these challenges:

- Microreactors: Nitration and acylation steps proceed in <10 minutes with 95% conversion, reducing byproduct formation.

- Automated Crystallization: pH-controlled precipitation ensures consistent particle size distribution (PSD) for pharmaceutical-grade material.

Alternative Synthetic Routes

Reductive Amination Pathway

7-Nitroindole-2-carboxaldehyde undergoes reductive amination with glycine derivatives, followed by oxidation. This route avoids ester intermediates but suffers from lower yields (55–60%).

Chemical Reactions Analysis

Types of Reactions

2-(7-Nitro-3-indolyl)-2-oxoacetic Acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The oxoacetic acid moiety can be reduced to an alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 2-(7-Amino-3-indolyl)-2-oxoacetic Acid.

Reduction: Formation of 2-(7-Nitro-3-indolyl)-2-hydroxyacetic Acid.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(7-Nitro-3-indolyl)-2-oxoacetic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(7-Nitro-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can also participate in various biochemical pathways, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues: Indole-Based 2-Oxoacetic Acid Derivatives

2-(5-Bromo-1H-indol-3-yl)-2-oxoacetic acid (CAS 156695-44-2)

- Structure : Features a bromo substituent at the 5-position of the indole ring.

- Applications : Used in synthesizing brominated heterocycles, which are common in drug discovery.

- Safety : Classified as hazardous (H302, H319, H372, H410) due to acute toxicity and environmental risks .

- Key Difference: Bromo vs.

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)

- Structure : Chloro and methyl groups at the 7- and 3-positions, respectively.

- Safety : Requires precautions against skin/eye irritation (H315, H319) .

- Key Difference : The carboxylic acid group at the 2-position (vs. oxoacetic acid at 3-position) shifts the reactivity profile, favoring decarboxylation reactions.

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid (CAS 1094511-56-4)

- Structure : Methyl group at the 6-position of the indole ring.

- Applications : Intermediate for methylated indole derivatives, which are prevalent in kinase inhibitor synthesis .

- Key Difference : Methyl groups enhance lipophilicity compared to nitro, improving membrane permeability in bioactive compounds.

Non-Indole 2-Oxoacetic Acid Derivatives

2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid

- Structure : Adamantane core with a hydroxy group.

- Applications : Key intermediate in saxagliptin synthesis (a diabetes drug) .

- Synthesis: Prepared via KMnO₄ oxidation of 1-adamantanecarboxylic acid, yielding 57–80% in optimized conditions .

- Key Difference : The rigid adamantane backbone imparts metabolic stability, contrasting with the planar indole system.

2-(3-Fluorophenyl)-2-oxoacetic Acid

- Structure : Fluorine substituent on the phenyl ring.

- Applications : Used in electrophilic aromatic substitution reactions.

- Safety : Classified as acutely toxic (H302, H315, H319, H335) .

- Key Difference : Fluorine’s electronegativity increases acidity of the α-keto group, enhancing reactivity in nucleophilic additions.

2-(Furan-2-yl)-2-oxoacetic Acid

- Structure : Furan ring linked to the oxoacetic acid group.

- Applications : Intermediate in biomass-derived chemical synthesis .

- Key Difference : The oxygen-rich furan ring facilitates coordination in metal-catalyzed reactions, unlike the nitrogen-containing indole.

Comparative Data Table

*Data inferred from ethyl ester derivative (CAS 1770125-30-8) .

Biological Activity

2-(7-Nitro-3-indolyl)-2-oxoacetic Acid is an indole derivative that has drawn significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer and antimicrobial properties. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O4, with a molecular weight of 234.16 g/mol. The structure features a nitro group at the 7-position of the indole ring, which enhances its reactivity and biological effects. The compound's unique combination of functional groups contributes to its pharmacological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against solid tumors such as colon and lung cancers. The mechanism of action involves:

- Inhibition of Tumor Growth : The compound interacts with specific cellular targets, leading to the inhibition of tumor proliferation.

- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, preventing their division and growth.

A notable case study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, highlighting its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 10 µg/mL |

These results indicate that the compound exhibits moderate to strong antibacterial effects, making it a candidate for further pharmacological exploration .

The biological activity of this compound can be attributed to its interaction with various biological macromolecules:

- Enzyme Inhibition : The nitro group may participate in redox reactions, affecting enzyme activities involved in metabolic pathways.

- Receptor Binding : Studies have shown that the compound can bind to specific receptors, modulating their activity and influencing cellular responses .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Indole Derivative : Starting from indole or its derivatives.

- Nitration : Introduction of the nitro group at the 7-position using nitrating agents.

- Acetic Acid Reaction : Reaction with acetic acid derivatives to form the final product.

This multi-step synthesis allows for modifications that can enhance biological activity or alter solubility characteristics .

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of action of this compound:

-

Antitumor Efficacy : In a study involving mouse models, the compound demonstrated a dose-dependent reduction in tumor growth rates compared to control groups.

- Tumor Size Reduction : Average tumor size decreased by up to 60% after treatment with high doses .

- Antimicrobial Screening : A comprehensive screening against multiple bacterial strains revealed that the compound significantly inhibited growth at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.